REACTION_CXSMILES
|
[C:1](O)(=O)[CH2:2][CH2:3][CH2:4][CH3:5].[NH2:8][C:9]1[C:14]([NH2:15])=[CH:13][CH:12]=[CH:11][N:10]=1>>[CH2:2]([C:1]1[NH:15][C:14]2[C:9]([N:8]=1)=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:3][CH2:4][CH3:5]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
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C(CCCC)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1N
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Name
|
polyphosphoric acid
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
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Details
|
Basification (NH4OH), extraction (EtOAc, 4×20 mL)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
(K2CO3), and concentration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1NC=2C(=NC=CC2)N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.61 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |